molecular formula C14H12N2O3 B8814654 N-(4-methylphenyl)-3-nitrobenzamide CAS No. 6911-92-8

N-(4-methylphenyl)-3-nitrobenzamide

Cat. No.: B8814654
CAS No.: 6911-92-8
M. Wt: 256.26 g/mol
InChI Key: UEPGMSOIQCDFBZ-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C14H12N2O3 and is of significant interest in organic chemistry and materials science research . This benzamide derivative serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules and is a key intermediate in studying structure-activity relationships . Researchers utilize this compound in exploring crystal engineering and supramolecular chemistry, as related nitrobenzamide compounds are known to form specific hydrogen-bonding networks and inversion dimers in the solid state, which are critical for understanding molecular packing and material properties . The structural features of such compounds, including dihedral angles between aromatic rings and the conformation of amide groups relative to nitro substituents, are extensively characterized through techniques like X-ray crystallography to provide insights for the design of novel functional materials . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for confirming compound identity and/or purity.

Properties

CAS No.

6911-92-8

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(4-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H12N2O3/c1-10-5-7-12(8-6-10)15-14(17)11-3-2-4-13(9-11)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

UEPGMSOIQCDFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Effects
N-(3-Fluorophenyl)-3-nitrobenzamide 3-Fluorophenyl group 260.22 Fluorine’s electronegativity enhances dipole moments and metabolic stability .
N-(4-Methoxyphenyl)-3-nitrobenzamide 4-Methoxyphenyl group 272.26 Methoxy group increases electron density, potentially improving solubility .
4-Methyl-N-(3-methylphenyl)-3-nitrobenzamide 3-Methylphenyl group Positional isomerism alters steric hindrance and crystal packing .
4-Nitro-N-(3-nitrophenyl)benzamide Dual nitro groups (3,4-positions) Increased acidity and π-π stacking due to dual nitro groups .
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide Chloro and methyl substituents 290.70 Chloro group enhances hydrophobicity; methyl aids in steric stabilization .

Physical and Chemical Properties

  • Electronic Effects : The nitro group’s electron-withdrawing nature lowers the electron density of the aromatic ring, enhancing intermolecular interactions like hydrogen bonding (e.g., C–H⋯N) and π-π stacking. Methoxy or methyl groups, being electron-donating, counterbalance this effect .
  • Melting Points and Solubility : Nitro-substituted benzamides generally exhibit higher melting points due to strong intermolecular forces. For instance, N-(4-methoxyphenyl)-3-nitrobenzamide (MW 272.26) may have lower melting points compared to halogenated derivatives due to reduced polarity .

Crystallographic and Solid-State Behavior

  • Crystal Packing : Weak interactions dominate, as seen in related compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines. For N-(4-methylphenyl)-3-nitrobenzamide, C–H⋯O/N hydrogen bonds and π-π interactions (dihedral angles ~56° between aromatic planes) likely govern packing, similar to ’s imidazole derivatives .
  • Halogen Influence : Chloro or bromo substituents (e.g., in ) introduce additional C–H⋯X interactions, increasing lattice stability compared to methyl or methoxy groups .

Preparation Methods

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing intermediates.

  • Methanol in ester aminolysis facilitates nucleophilic attack but may require extended reflux times.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during acyl chloride formation.

  • Reflux conditions (65°C) are critical for ester aminolysis to overcome kinetic barriers.

Purification Techniques

  • Recrystallization from ethanol/water mixtures achieves >99% purity for the acyl chloride route.

  • Column chromatography is reserved for coupling reagent-mediated syntheses to remove HOBt byproducts.

Q & A

Q. What are the optimized synthetic routes for N-(4-methylphenyl)-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

The synthesis involves a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-methylaniline under microwave irradiation, achieving completion in 1 minute. Key parameters include:

  • Catalyst : Acidic or basic conditions to facilitate nucleophilic attack.
  • Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions like nitro group reduction.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    Yield optimization requires purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methylphenyl protons at δ 2.3 ppm).
  • X-ray Diffraction (XRD) : Resolves crystal packing, hydrogen bonding (N–H···O and C–H···O), and torsion angles. Single-crystal XRD data reveal a monoclinic system with P2₁/c space group .

Q. What in vitro assays are used to screen the biological activity of this compound?

  • Enzyme Inhibition : Dose-dependent assays against targets like cyclooxygenase (COX) or kinases, measuring IC₅₀ values.
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with comparisons to controls like cisplatin.
  • Antimicrobial Screening : Disc diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s physicochemical properties?

Hirshfeld surface analysis shows that N–H···O (amide-nitro) and C–H···O (aryl-nitro) interactions dominate crystal packing. These bonds:

  • Stabilize the crystal structure, reducing solubility in non-polar solvents.
  • Influence melting points (e.g., observed mp ~215–220°C).
  • Impact bioavailability by affecting dissolution rates .

Q. What computational approaches validate the electronic structure and reactivity of this compound?

  • DFT (B3LYP/6-311G(d)) : Calculates HOMO-LUMO energy gaps (~4.5 eV), indicating moderate reactivity.
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic (nitro O) and electrophilic (amide H) sites for interaction studies.
  • Molecular Docking : Predicts binding affinities with enzymes like factor Xa (e.g., docking score −8.2 kcal/mol) .

Q. How do substituent variations (e.g., halogenation) on the phenyl ring alter bioactivity?

  • Bromine/Chlorine : Electron-withdrawing groups enhance antiproliferative activity (e.g., IC₅₀ of 12 µM vs. 25 µM for methyl derivatives).
  • Nitro Position : Meta-nitro (3-nitro) improves enzyme inhibition compared to para-substituted analogs.
  • Methyl Group : Enhances lipophilicity, increasing membrane permeability .

Q. How can contradictory data on solubility and bioactivity be resolved experimentally?

  • Solubility Optimization : Use co-solvents (DMSO/PEG) or nanoformulations to improve aqueous dispersion.
  • Bioassay Reproducibility : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding).
  • Metabolite Profiling : LC-MS/MS to identify active metabolites masking parent compound efficacy .

Q. What strategies improve the compound’s selectivity for therapeutic targets?

  • Structural Hybridization : Combine with quinazoline or morpholinopropyl moieties to target specific kinases.
  • Prodrug Design : Mask the nitro group as a bioreducible prodrug (e.g., nitroreductase-sensitive derivatives).
  • SAR Studies : Systematic substitution at the 4-methylphenyl or nitrobenzamide positions .

Q. What mechanistic insights explain its enzyme inhibition activity?

  • Competitive Inhibition : Binding to the active site of COX-2, validated by Lineweaver-Burk plots.
  • Redox Modulation : Nitro group reduction generates reactive intermediates (e.g., hydroxylamines) that alkylate thiol groups in enzymes.
  • Allosteric Effects : Induced conformational changes in hFXa, observed in molecular dynamics simulations .

Q. How does the nitro group’s stability impact synthetic scalability and biological half-life?

  • Synthetic Stability : Avoid reducing agents (e.g., Pd/C) during synthesis; use inert atmospheres to prevent premature reduction.
  • Metabolic Stability : In vivo, nitro groups undergo hepatic CYP450-mediated reduction, shortening half-life. Strategies include deuterium labeling or fluorination to slow metabolism .

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